molecular formula C15H21FN2O3 B2716470 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea CAS No. 2320608-06-6

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Cat. No.: B2716470
CAS No.: 2320608-06-6
M. Wt: 296.342
InChI Key: PNDILQURXSZIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate:

    Cyclopentyl Derivative Synthesis: The cyclopentyl moiety is synthesized separately, often through cyclization reactions involving suitable precursors.

    Coupling Reaction: The fluorophenyl intermediate is then coupled with the cyclopentyl derivative using a suitable coupling reagent, such as carbodiimides, to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize the efficiency of each step.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the urea linkage to an amine.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2-Bromophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea: Contains a bromine atom in place of fluorine.

Uniqueness

1-(2-Fluorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chlorine and bromine analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c16-12-5-1-2-6-13(12)18-14(20)17-11-15(21-10-9-19)7-3-4-8-15/h1-2,5-6,19H,3-4,7-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDILQURXSZIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.